molecular formula C31H23O8P B15219991 1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B15219991
M. Wt: 554.5 g/mol
InChI Key: OYYXMZZWHIQYFU-UHFFFAOYSA-N
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Description

1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole groups and a dioxaphosphocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of benzodioxole intermediates and their subsequent coupling with other reactive groups. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various halides . The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium chloride, xantphos, cesium carbonate, and various halides . Reaction conditions often involve high temperatures, specific solvents like toluene, and prolonged reaction times to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and apoptosis . Detailed studies on its molecular interactions and effects are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex structure, which includes multiple benzodioxole groups and a dioxaphosphocine ring.

Properties

Molecular Formula

C31H23O8P

Molecular Weight

554.5 g/mol

IUPAC Name

1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C31H23O8P/c32-40(33)38-29-21(19-3-7-23-25(13-19)36-15-34-23)5-1-17-9-11-31(27(17)29)12-10-18-2-6-22(30(39-40)28(18)31)20-4-8-24-26(14-20)37-16-35-24/h1-8,13-14H,9-12,15-16H2,(H,32,33)

InChI Key

OYYXMZZWHIQYFU-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)OCO6)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=C(C=C8)OCO9)O

Origin of Product

United States

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